molecular formula C10H12O2S B13068002 3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid

3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid

Cat. No.: B13068002
M. Wt: 196.27 g/mol
InChI Key: HPLVEWNLKDOEFA-UHFFFAOYSA-N
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Description

3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring substituted with a methyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene derivatives with cyclobutane carboxylic acid derivatives in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxamide
  • 3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylate
  • 3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxaldehyde

Uniqueness

3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid is unique due to its specific combination of a cyclobutane ring and a thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

3-methyl-1-thiophen-2-ylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C10H12O2S/c1-7-5-10(6-7,9(11)12)8-3-2-4-13-8/h2-4,7H,5-6H2,1H3,(H,11,12)

InChI Key

HPLVEWNLKDOEFA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(C2=CC=CS2)C(=O)O

Origin of Product

United States

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